N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C17H18N4O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-21-16(14-5-4-8-25-14)19-20-17(21)26-10-15(22)18-11-6-7-12(23-2)13(9-11)24-3/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
GSJADFCNRQDIKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of 3,4-dimethoxybenzaldehyde with appropriate thiophene derivatives and triazole intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing a triazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines. A study reported that triazole derivatives can induce apoptosis in cancer cells through the inhibition of cell cycle progression and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 18.76 | Apoptosis induction |
| Compound B | A549 (Lung) | 22.45 | Cell cycle arrest |
| This compound | HeLa (Cervical) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain thiophene-containing compounds exhibit antibacterial activity against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 7.14 µg/mL | |
| Escherichia coli | 6.62 µg/mL |
The biological activity of this compound is believed to involve interaction with specific molecular targets. Molecular docking studies suggest that it may inhibit enzymes such as tyrosine kinases involved in cancer progression . The presence of the triazole ring enhances its ability to form hydrogen bonds with target proteins, thereby increasing its potency.
Case Studies
- Anticancer Efficacy : In vitro studies on HeLa cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
- Antibacterial Properties : Clinical isolates of MRSA showed significant susceptibility to the compound in disk diffusion assays, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
